Ethyl(pent-4-en-1-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(pent-4-en-1-yl)amine: is an organic compound with the molecular formula C7H15N It is a primary amine with an ethyl group attached to a pent-4-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing Ethyl(pent-4-en-1-yl)amine involves the reaction of pent-4-en-1-ylmagnesium bromide with ethylamine. The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as the solvent, under an inert atmosphere to prevent moisture from interfering with the reaction.
Reductive Amination: Another method involves the reductive amination of pent-4-en-1-one with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agent and catalyst can vary based on cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl(pent-4-en-1-yl)amine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form saturated amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Saturated amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: Ethyl(pent-4-en-1-yl)amine is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of pharmaceuticals, agrochemicals, and polymers.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its amine group allows for the formation of various drug-like molecules through functionalization.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of surfactants and lubricants.
Mechanism of Action
The mechanism of action of Ethyl(pent-4-en-1-yl)amine depends on its specific application. In general, the compound can act as a nucleophile in chemical reactions, attacking electrophilic centers in substrates. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Pent-4-en-1-amine: Lacks the ethyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
Ethylamine: Lacks the pent-4-en-1-yl chain, resulting in different physical and chemical properties.
Uniqueness: Ethyl(pent-4-en-1-yl)amine’s unique structure, with both an ethyl group and a pent-4-en-1-yl chain, provides a balance of hydrophobicity and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Biological Activity
Ethyl(pent-4-en-1-yl)amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the available literature on its synthesis, biological properties, and potential applications.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, typically involving the reaction of pent-4-en-1-amine with ethyl halides or other alkylating agents. The synthesis often requires careful control of reaction conditions to optimize yield and purity.
Table 1: Synthesis Overview
Method | Reaction Type | Yield (%) | Reference |
---|---|---|---|
Alkylation with ethyl bromide | N-Alkylation | 60 | |
Grignard reaction | N-Alkylation | 41 | |
Mannich-type reaction | Multicomponent assembly | Varies |
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as a pharmacologically active compound.
Neurotransmitter Modulation
Research indicates that similar compounds can modulate neurotransmitter systems, particularly affecting serotonin and dopamine receptors. For instance, related amines have shown activity as agonists or antagonists at these receptors, which are crucial for mood regulation and cognitive function.
Table 2: Biological Activity Summary
Activity Type | Receptor/Pathway | Observed Effect (IC50 or Activation %) | Reference |
---|---|---|---|
Agonist | Serotonin receptor 2A | 15% activation at 7.6 μM | |
Inhibitor | NF-κB pathway | IC50 = 0.05 μM | |
Modulator | Dopamine receptors | Varies |
Antiparasitic Properties
In ethnopharmacological studies, compounds with similar structures have been evaluated for their antiparasitic effects. The integration of biological control strategies and reduced reliance on synthetic anthelmintics has been emphasized in recent research, suggesting that this compound could play a role in developing new antiparasitic agents.
Case Studies and Experimental Findings
Several studies have documented the effects of this compound and its analogs on various biological systems:
- Serotonin Receptor Activation : A study demonstrated that related compounds activate serotonin receptors, which are implicated in anxiety and depression treatments.
- Inhibition of Pathways : Compounds structurally related to this compound have been shown to inhibit pathways involved in inflammatory responses, indicating potential anti-inflammatory properties.
Properties
Molecular Formula |
C7H15N |
---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
N-ethylpent-4-en-1-amine |
InChI |
InChI=1S/C7H15N/c1-3-5-6-7-8-4-2/h3,8H,1,4-7H2,2H3 |
InChI Key |
SEMCWGJPMHQEPM-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.